2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate
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Overview
Description
2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate typically involves the esterification of 2-hydroxy-4-(2-phenoxyethoxy)benzoic acid with 2-phenoxyethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenoxy or benzoate derivatives.
Scientific Research Applications
2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound’s functional groups. The phenoxy and benzoate groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A simpler compound with similar phenoxy functionality.
2-Hydroxy-4-(2-phenoxyethoxy)benzoic acid: The precursor used in the synthesis of the target compound.
Phenoxyacetic acid: Another compound with a phenoxy group but different structural features.
Uniqueness
2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate is unique due to its combination of phenoxy and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
111988-89-7 |
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Molecular Formula |
C23H22O6 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate |
InChI |
InChI=1S/C23H22O6/c24-22-17-20(28-14-13-26-18-7-3-1-4-8-18)11-12-21(22)23(25)29-16-15-27-19-9-5-2-6-10-19/h1-12,17,24H,13-16H2 |
InChI Key |
MIPPSQGPPLGZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)OCCOC3=CC=CC=C3)O |
Origin of Product |
United States |
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